5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R*,R*))-tartrate, commonly known as Furaltadone, is a synthetic compound belonging to the oxazolidinone class. It has significant applications in the field of veterinary medicine, particularly as an antimicrobial agent against coccidia, a type of parasitic infection in animals. The compound's structure features a morpholinomethyl group and a nitrofurfurylidene amino group, which contribute to its biological activity.
Furaltadone is classified under the chemical category of oxazolidinones, which are characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom. The compound is utilized primarily for its antimicrobial properties and has been studied for its efficacy against various pathogens in veterinary settings. The International Chemical Identifier (InChI) for Furaltadone is InChI=1/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+
.
The synthesis of 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one typically involves the reaction of 5-nitrofurfural with appropriate amines and morpholine derivatives under controlled conditions.
This synthetic pathway allows for the formation of the oxazolidinone ring structure while introducing functional groups that enhance biological activity .
The molecular structure of Furaltadone can be described as follows:
Furaltadone features a unique arrangement of atoms that contribute to its pharmacological properties, including a morpholinomethyl group attached to the oxazolidinone core and a nitro-substituted furfurylidene moiety .
Furaltadone undergoes various chemical reactions that are crucial for its activity as an antimicrobial agent.
These reactions are essential for understanding how Furaltadone functions within biological systems and how it can be optimized for therapeutic use .
The mechanism by which Furaltadone exerts its antimicrobial effects involves several biochemical pathways.
Furaltadone primarily acts by inhibiting bacterial protein synthesis. It binds to bacterial ribosomes, disrupting the translation process necessary for protein production. This action leads to cell death or growth inhibition in susceptible microorganisms.
Additionally, studies have shown that Furaltadone can cause irreversible damage to enzymes involved in nucleic acid metabolism, leading to further cellular dysfunction .
Furaltadone possesses several physical and chemical properties that are relevant for its application in veterinary medicine.
Furaltadone exhibits significant antimicrobial activity against coccidia and other pathogens. It is classified as harmful if swallowed (risk code 22), necessitating careful handling during use .
Furaltadone is primarily used in veterinary medicine as an antimicrobial agent effective against coccidiosis in livestock and poultry. Its ability to inhibit protein synthesis makes it valuable in treating infections caused by various pathogens.
Additionally, ongoing research explores potential applications in human medicine, particularly concerning antibiotic resistance .
The evolution of nitrofuran-based oxazolidinones represents a significant trajectory in antimicrobial chemotherapeutics. The core scaffold emerged in the mid-20th century, with 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one derivatives developed as structural hybrids of two bioactive motifs: the nitrofuran antimicrobial system (known for broad-spectrum activity against Gram-positive and Gram-negative bacteria) and the oxazolidinone heterocycle (which confers improved pharmacokinetic properties and a novel mechanism of action inhibiting bacterial protein synthesis) [4]. Early derivatives like Furaltadone (a common synonym for the title compound) were among the first nitrofuran-oxazolidinone conjugates evaluated for human and veterinary use, leveraging the nitro group's bioreduction into cytotoxic intermediates within microbial cells [4].
By the 2000s, research pivoted towards mitigating safety concerns while retaining antibacterial efficacy. Key innovations included replacing the acetamide linker with 1,2,3-triazole moieties to reduce monoamine oxidase-A (MAO-A) inhibition—a significant side effect associated with early oxazolidinones like linezolid. Studies demonstrated that 4-substituted 1,2,3-triazole variants maintained potent antibacterial activity but exhibited markedly reduced MAO-A interactions, enhancing their therapeutic index [2]. This pharmacophore refinement period (2000–2020) also saw strategic substitutions at the morpholinomethyl group to optimize solubility and tissue penetration, as well as modifications to the nitrofurfurylidene component to balance reactivity and stability [7] [8].
Table 1: Key Milestones in Nitrofuran-Oxazolidinone Pharmacophore Development
Time Period | Development Focus | Representative Structural Modification | Primary Objective |
---|---|---|---|
1950s–1970s | First-generation hybrids | Morpholinomethyl substitution at oxazolidinone C5 | Enhance antibacterial spectrum |
1980s–1990s | Safety optimization | Tartrate salt formation (e.g., R,R*-tartrate) | Improve solubility and formulation stability |
2000s–2020s | MAO-A reduction & efficacy | 1,2,3-Triazole replacement of acetamide linker | Mitigate serotonergic toxicity |
The compound 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R,R))-tartrate exemplifies profound nomenclature fragmentation across chemical, regulatory, and commercial domains. Its systematic IUPAC name explicitly defines the oxazolidinone core (2-one), the morpholinomethyl substituent at position 5, and the (5-nitrofurfurylidene)amino Schiff base at position 3. The stereochemical descriptor (R-(R,R)) specifies the tartrate salt's configuration [1] [4].
Regulatory bodies, however, prioritize different naming conventions:
This discordance extends to synonyms. Over 40 trade and chemical names exist for this compound and its close analogs, including Altafur, Nifadone, and Furaltadone tartrate [4]. Such variability complicates global regulatory harmonization, as evidenced by divergent carcinogenicity classifications: IARC Group 2B (possibly carcinogenic) versus specific Safe Harbor Level (NSRL = 0.18 µg/day) under California Proposition 65 [3] [4].
Table 2: Official Nomenclature Variations for Key Derivatives
Authority | Preferred Name | Key Omissions/Additions | Primary Use Context |
---|---|---|---|
IARC (Vol. 7) | 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone | Stereochemistry, salt form | Carcinogenicity evaluation |
PubChem CID 44149556 | 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R,R))-tartrate | None (full stereochemistry) | Chemical structure repository |
EU Pharmacopeia | Furaltadone hydrochloride | Morpholinomethyl detail; specifies HCl salt | Veterinary medicinal products |
The intellectual property history of morpholinomethyl-substituted oxazolidinones reveals distinct epochs defined by formulation chemistry, salt formation, and later, metabolite detection. Early patents (1950s–1970s) focused on synthesis and formulation, exemplified by IL25462A (1966), which claimed aqueous-suspendable preparations of N-(5-Nitro-2-furfurylidene)-3-amino-2-oxazolidone—a direct precursor to the title compound—enhancing bioavailability for veterinary applications [5]. This era prioritized practical administration over precise stereochemistry, with patents broadly covering acid addition salts (tartrate, hydrochloride) to improve stability [4] [5].
A patent gap occurred in the 1980s–1990s coinciding with carcinogenicity concerns. IARC’s evaluation (Suppl. 7, 1987) significantly dampened commercial investment in nitrofuran-containing human therapeutics [4]. However, a resurgence emerged post-2000 focused on:
Modern patents (e.g., US8188270B2) emphasize polymorph control and salt stoichiometry, reflecting advanced characterization capabilities. Though not directly covering the title compound, these disclose morpholinomethyl-oxazolidinone as a privileged scaffold for optimizing solid-state properties in next-generation antibacterials [8].
Table 3: Patent Trends for Morpholinomethyl-Oxazolidinone Derivatives
Era | Patent Focus | Exemplary Patent/Innovation | Technology Driver |
---|---|---|---|
1950s–1970s | Synthesis & Formulation | IL25462A (Aqueous-suspendable preparations) [5] | Veterinary drug delivery |
1980s–1990s | Limited activity | IARC Group 2B classification reduces R&D investment [4] | Safety concerns dominate |
2000s–2020s | Metabolites & Analogs | AMOZ detection methods; Non-nitrofuran analogs [2] [9] | Food safety regulation; MAO-A safety refinement |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4